Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate
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Overview
Description
Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate is a complex organic compound belonging to the class of aristolochic acids and derivatives. These compounds are known for their unique structural features, including a nitrophenanthro[3,4-d][1,3]dioxole ring system substituted at specific positions by a carboxyl group, a nitro group, and a methoxy group
Preparation Methods
The synthesis of Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate typically involves multiple steps, starting from simpler aromatic compounds. The key steps include nitration, methoxylation, and cyclization reactions. Industrial production methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and analysis . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under specific conditions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential role in modulating biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as secretory phospholipase A2, by binding to their active sites . This interaction disrupts the normal function of the enzymes, leading to various biological effects. The compound also affects cellular pathways involved in apoptosis and cell proliferation .
Comparison with Similar Compounds
Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate is compared with other similar compounds, such as:
Aristolochic Acid I: Both compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities.
Aristolochic Acid II: This compound lacks the methoxy group present in this compound, resulting in different reactivity and toxicity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84696-68-4 |
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Molecular Formula |
C17H10KNO7 |
Molecular Weight |
379.36 g/mol |
IUPAC Name |
potassium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C17H11NO7.K/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
BCXHLVCJJTXBRG-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[K+] |
Origin of Product |
United States |
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